molecular formula C14H14N2O2 B100618 2-[(2,4-Dimethylphenyl)amino]nicotinic acid CAS No. 17782-10-4

2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Cat. No.: B100618
CAS No.: 17782-10-4
M. Wt: 242.27 g/mol
InChI Key: IHGRBDWEPCBBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dimethylphenyl)amino]nicotinic acid, also known as 2,4-dimethylpyridine-3-carboxylic acid, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is a derivative of nicotinic acid, and is a structural analog of the neurotransmitter acetylcholine. This compound has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Scientific Research Applications

Potential in Cardiovascular Disease Prevention

Nicotinic acid is renowned for its potent lipid-altering effects, making it a significant area of interest in preventing coronary artery diseases. It is the most effective agent clinically available for increasing HDL cholesterol and reducing LDL and VLDL cholesterol levels. Beyond its lipid-modifying actions, nicotinic acid also exhibits non-lipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which plays a novel atheroprotective role. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on how this compound leads to favorable alterations in the lipid profile (Digby, Lee, & Choudhury, 2009).

Dyslipidemia Treatment

Prolonged-release formulations of nicotinic acid, such as Niaspan, have been designed to reduce the flushing side effects associated with immediate-release forms, without compromising on efficacy. Nicotinic acid's comprehensive effects on lipid and lipoprotein fractions make it a valuable addition to lipid therapy, especially when combined with statins. It has shown efficacy in slowing atherosclerotic progression and potentially reversing atherosclerosis in patients on stable statin therapy. This aspect makes it a logical choice for managing atherogenic dyslipidemia common in type 2 diabetes and metabolic syndrome (McCormack & Keating, 2005).

Role in Cognitive and Perceptual Disturbances in Schizophrenia

The alpha-7 nicotinic receptor agonists, influenced by nicotinic acid derivatives, have been identified as potential candidates for the treatment of cognitive and perceptual disturbances in schizophrenia. This is based on the ability of these compounds to enhance auditory sensory gating, which is linked to attentional impairment and may contribute to cognitive symptoms and perceptual disturbances in schizophrenia. The alpha-7 nicotinic receptor-mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons represents a new target for therapeutic intervention in this condition (Martin, Kem, & Freedman, 2004).

Anticancer Research

Nicotinic acid derivatives, including 2-[(2,4-Dimethylphenyl)amino]nicotinic acid, are under investigation for their anticancer properties. The biological properties displayed by these compounds, primarily due to the nitrogen-containing moiety, have garnered immense importance in the development of anticancer drugs. Significant synthetic approaches and investigations into the anticancer potential of nicotinamide derivatives suggest their value in developing efficient therapies for cancer treatment (Jain, Utreja, Kaur, & Jain, 2020).

Properties

IUPAC Name

2-(2,4-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGRBDWEPCBBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360795
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-10-4
Record name 2-[(2,4-dimethylphenyl)amino]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.